Physicochemical Properties of N-Boc-N-methyl-(S)-3-cyclopropylalanine
Physicochemical Properties of N-Boc-N-methyl-(S)-3-cyclopropylalanine
Executive Summary
N-Boc-N-methyl-(S)-3-cyclopropylalanine is a specialized, non-canonical amino acid building block used primarily in the design of peptidomimetics and macrocyclic drugs.[1][2] By combining the steric bulk and unique electronic properties of the cyclopropyl group with the conformational restrictions of N-methylation, this compound serves as a critical tool for modulating peptide pharmacokinetics.[2]
Its primary utility lies in enhancing metabolic stability (via N-methylation) and inducing specific backbone geometries (cis/trans rotamerism).[2] This guide provides a comprehensive analysis of its physicochemical profile, synthetic accessibility, and application in solid-phase peptide synthesis (SPPS).[2]
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identification
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IUPAC Name: (2S)-2-[tert-butoxycarbonyl(methyl)amino]-3-cyclopropylpropanoic acid[1][2]
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Common Name: Boc-N-Me-Cpa-OH
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CAS Number: Not widely listed in public registries; Custom synthesis required. (Parent non-methylated CAS: 888323-62-4)[1][2]
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Molecular Formula:
[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Molecular Weight: 243.30 g/mol [2]
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SMILES: CC(C)(C)OC(=O)N(C)C(=O)O
Structural Features & Medicinal Chemistry Impact
The molecule integrates three distinct structural motifs that drive its function in drug design:
| Structural Motif | Chemical Feature | Medicinal Chemistry Impact |
| Cyclopropyl Side Chain | Increases potency via hydrophobic packing; unique "sigma-aromaticity" can engage in cation- | |
| N-Methylation | Removes H-bond donor; introduces steric clash.[1][2] | Improves membrane permeability (lipophilicity); prevents proteolytic cleavage; induces cis-peptide bonds.[1][2] |
| N-Boc Group | Acid-labile carbamate.[1][2] | Orthogonal protection for SPPS (base-stable, acid-cleavable).[1][2] |
Physicochemical Profile
Solid-State Properties
Unlike its non-methylated parent (N-Boc-L-cyclopropylalanine), which is a crystalline solid (MP ~85°C), the N-methylated derivative often exists as a viscous oil or a low-melting amorphous solid .[1][2] This is a direct consequence of N-methylation disrupting the intermolecular hydrogen bonding network that typically stabilizes the crystal lattice of amino acids.
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Appearance: Colorless to pale yellow viscous oil or waxy solid.[2]
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Melting Point: Undefined/Low (< 50°C).[2] Note: Batch-dependent; often used as a foam.[1][2]
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Optical Rotation: Specific rotation
is highly solvent and concentration-dependent due to rotameric populations (see 3.3).[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Solution Properties & Solubility
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Solubility: Highly soluble in organic solvents (DCM, DMF, THF, Ethyl Acetate).[2] Sparingly soluble in water.[2]
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Lipophilicity (LogP): Estimated ~2.5 - 2.[1]8. (Higher than non-methylated analog due to
and groups).[2]
Rotameric Complexity (NMR Analysis)
A critical technical nuance for researchers is the NMR complexity of this compound.[2] The N-Boc-N-methyl tertiary amide bond exhibits restricted rotation, leading to distinct cis and trans rotamers observable on the NMR timescale.[1][2]
-
Observation:
H and C NMR spectra will appear "messy" or doubled at room temperature. -
Validation: To confirm purity vs. rotamers, run NMR at elevated temperature (e.g., 50°C in DMSO-
) to coalesce signals.[2]
Synthetic Methodology
Since this compound is often custom-synthesized, the standard protocol involves the Benoiton Method (NaH/MeI) applied to the commercially available N-Boc-3-cyclopropylalanine.[1][2]
Synthesis Workflow (DOT Diagram)
Figure 1: Standard synthesis route via N-methylation of the Boc-protected parent amino acid.
Detailed Protocol (Self-Validating)
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Dissolution: Dissolve N-Boc-(S)-3-cyclopropylalanine (1.0 eq) in anhydrous THF (0.15 M).
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Methylation: Cool to 0°C. Add Iodomethane (MeI, 8.0 eq).
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Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion, 3.0 eq) portion-wise. Caution: Hydrogen gas evolution.[2]
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Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 24 hours.
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Quench: Cool to 0°C. Quench with dilute aqueous citric acid (do not use strong mineral acids to avoid Boc removal).
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Extraction: Extract with Ethyl Acetate. Wash organic layer with 5%
(to remove iodine color) and brine.[2] -
Purification: The product is usually pure enough for use; if necessary, purify via flash chromatography (Hexane/EtOAc).[2]
Application in Peptide Synthesis
Incorporating N-methylated, sterically bulky amino acids like N-Boc-N-methyl-cyclopropylalanine into peptides requires modified coupling protocols due to steric hindrance .[1][2]
Coupling Optimization
Standard coupling reagents (HBTU/DIC) often fail or result in low yields when coupling to the secondary amine of the N-methyl group.[2]
-
Recommended Reagents: HATU or PyAOP (more reactive).[2]
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Conditions: Use 2-3 equivalents of amino acid and coupling reagent; extend reaction time (2-4 hours).
-
Monitoring: The Kaiser test is not effective for secondary amines.[2] Use the Chloranil test or micro-cleavage LC-MS to monitor coupling completion.[2]
Decision Logic for Usage
Figure 2: Decision tree for selecting N-methylated vs. non-methylated cyclopropylalanine.
References
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Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation.[1][2] Canadian Journal of Chemistry, 55(5), 906-910.[2] [1][2]
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Wildi, R., et al. (2014).[2] N-Methylation of Amino Acids: A Critical Overview. Organic Preparations and Procedures International.[2] [1][2]
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Kessler, H. (1982).[2] Conformation and biological activity of cyclic peptides. Angewandte Chemie International Edition, 21(7), 512-523.[2] (Foundation for N-methyl conformational effects).[1][2] [1]
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Chem-Impex International. (2023).[2] Product listing for analogous N-Boc-N-methyl-L-alanine (CAS 16948-16-6) demonstrating typical physicochemical properties of the class.

